Cas no 61093-23-0 (Cyclic-di-GMP)

Cyclic-di-GMP structure
Cyclic-di-GMP structure
Product Name:Cyclic-di-GMP
Número CAS:61093-23-0
MF:C20H24N10O14P2
Megavatios:690.410684585571
CID:504808
PubChem ID:135440063
Update Time:2025-07-02

Cyclic-di-GMP Propiedades químicas y físicas

Nombre e identificación

    • bis(3',5')-cyclic diguanylic acid
    • 5'''-nucleotide
    • CYCLIC BIS ( 3' → 5' ) DIGUANYLIC ACID
    • CYCLIC DIGUANOSINE MONOPHOSPHATE ( C-DIGMP )
    • Cyclic-di-GMP(c-di-GMP)
    • 2-Amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa
    • Cyclic-di-GMP
    • c-di-GMP
    • cyclic di-GMP
    • cdiGMP
    • Cyclic diguanylate
    • 3',5'-Cyclic diguanylic acid
    • cGpGp
    • c-(Gpgp)
    • Cyclic diguanylic acid
    • Bis-(3',5')-cyclic diGMP
    • cyclic di-3',5'-guanylate
    • Cyclic-bis(3',5')diguanylic acid
    • 5GP-5GP
    • 9,9'-[(2r,3r,3as,5s
    • 9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Dif
    • cyclic dinucleotide di-GMP
    • E5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
    • (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-2,4,7,11,13,16-hexaoxa-3,12-diphosphatricyclo[13.3.0.0,octadecane-3,12-dione
    • 61093-23-0
    • CHEMBL1231573
    • EX-A6951
    • cyclic di-3',5'-guanylic acid
    • 2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3
    • DTXSID801027528
    • 9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)
    • Bis-(3'-5')-cyclic dimeric guanosine monophosphate
    • C2E
    • SCHEMBL17974376
    • c-di-GMP (disodium)
    • 3',5'-cyclic di-GMP
    • cyclic-bis(3'->5') dimeric GMP
    • dyclic diguanylate monophosphate
    • Cyclicdiguanylate
    • DA-52212
    • 2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
    • CHEBI:49537
    • HY-107780
    • BDBM50436163
    • GTPL13137
    • 9,9'-[(2R,3R,3aS,7aR,9R,10R,10aS,14aR)-3,5,10,12-tetrahydroxy-5,12-dioxidooctahydro-2H,7H-difuro[3,2-d:3',2'-j][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-diyl]bis(2-amino-1,9-dihydro-6H-purin-6-one)
    • AKOS040732890
    • 3',5'-Cyclic diGMP
    • BP-58810
    • c-di-GMP; Cyclic diguanosine monophosphate
    • E5,12
    • CS-7977
    • Q2649761
    • guanylyl-(3'->5')-3'-guanylic acid, cyclic 3'->5'''-nucleotide
    • (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(2-amino-6-hydroxypurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
    • Renchi: 1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
    • Clave inchi: PKFDLKSEZWEFGL-MHARETSRSA-N
    • Sonrisas: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(NC(N)=NC3=4)=O)O2)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(NC(N)=NC3=4)=O)O2)O)O1

Atributos calculados

  • Calidad precisa: 690.09512
  • Masa isotópica única: 690.094869
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 18
  • Recuento de átomos pesados: 46
  • Cuenta de enlace giratorio: 2
  • Complejidad: 1340
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -6.8
  • Superficie del Polo topológico: 341

Propiedades experimentales

  • Denso: 2.7
  • Punto de ebullición: 1224.8°C at 760 mmHg
  • Punto de inflamación: 694.5°C
  • índice de refracción: 2.099
  • PSA: 341.04
  • Logp: -2.36340

Cyclic-di-GMP Información de Seguridad

  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Cyclic-di-GMP PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM328680-10mg
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
61093-23-0 95%+
10mg
$1738 2021-08-18
ChemScence
CS-7977-1mg
Cyclic-di-GMP
61093-23-0 98.18%
1mg
$250.0 2022-04-27
TRC
C987353-1mg
Cyclic-di-GMP
61093-23-0
1mg
$414.00 2023-05-18
TRC
C987353-2.5mg
Cyclic-di-GMP
61093-23-0
2.5mg
$907.00 2023-05-18
TRC
C987353-5mg
Cyclic-di-GMP
61093-23-0
5mg
$1728.00 2023-05-18
TRC
C987353-10mg
Cyclic-di-GMP
61093-23-0
10mg
$3284.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C878218-1mg
Cyclic-di-GMP
61093-23-0 ≥98%
1mg
¥5,998.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C878218-5mg
Cyclic-di-GMP
61093-23-0 ≥98%
5mg
¥18,880.00 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14338-1mg
Cyclic di-GMP
61093-23-0 98%
1mg
¥3401.00 2023-09-09
DC Chemicals
DC28013-5mg
Cyclic-di-GMP(c-di-GMP)
61093-23-0 >98%
5mg
$950.0 2023-09-15

Cyclic-di-GMP Proveedores

NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:61093-23-0)Cyclic-di-GMP
Número de pedido:NC13317
Estado del inventario:
Cantidad:10g
Pureza:97%
Información sobre precios actualizada por última vez:Friday, 18 July 2025 16:04
Precio ($):Price inquiry
Correo electrónico:sales@newcanbio.com
Proveedores recomendados
NewCan Biotech Limited
(CAS:61093-23-0)Cyclic-di-GMP
NC13317
Pureza:97%
Cantidad:10g
Precio ($):Informe